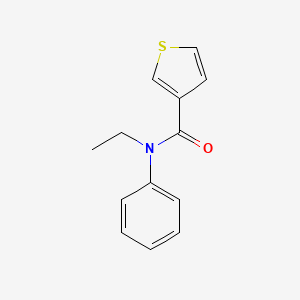
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a small molecule that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Mécanisme D'action
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can help to reduce the activity of neurons and reduce the frequency and severity of seizures. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to increase levels of GABA in the brain, which can help to reduce anxiety and depression.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing levels of GABA in the brain, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can help to reduce anxiety and depression. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of a number of different conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide for lab experiments is its potency and specificity. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is a highly potent inhibitor of GABA transaminase, which means that it can be used at low concentrations to achieve significant effects. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is also highly specific for GABA transaminase, which means that it does not affect other enzymes or neurotransmitters in the brain. However, one of the limitations of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide is its relatively short half-life, which means that it may need to be administered frequently in order to achieve sustained effects.
Orientations Futures
There are a number of different future directions for research on N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide. One area of research involves the development of new and more potent inhibitors of GABA transaminase, which may be more effective for the treatment of epilepsy and other conditions. Another area of research involves the use of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide in combination with other drugs, such as antiepileptic drugs, to achieve synergistic effects. Finally, there is a need for more research on the long-term effects of N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide, particularly with regard to its potential for addiction and dependence.
Méthodes De Synthèse
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide can be synthesized using a number of different methods, but the most common approach involves the reaction of 1-phenylcyclopropanecarboxylic acid with 1-methylpyrazole and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research involves its use as a treatment for epilepsy. By inhibiting GABA transaminase, N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can help to reduce the frequency and severity of seizures. N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17-10-7-12(16-17)15-13(18)14(8-9-14)11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVLWISBWZDHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
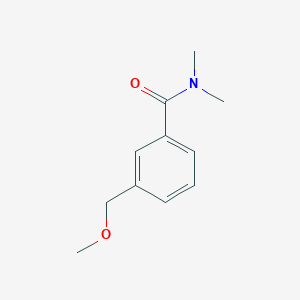
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

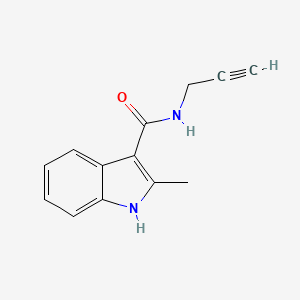
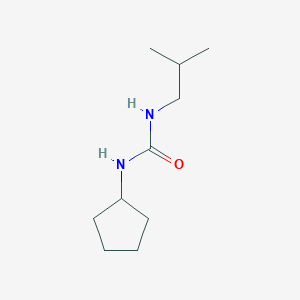
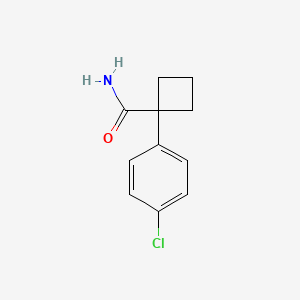

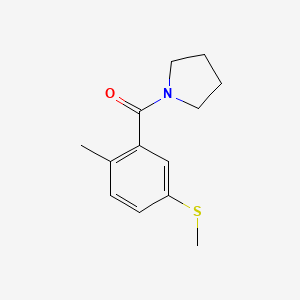

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
